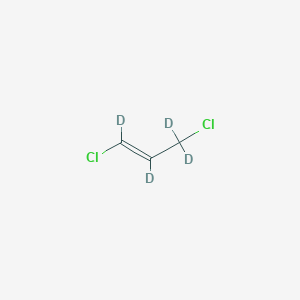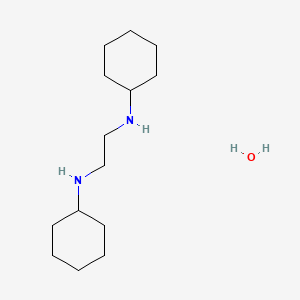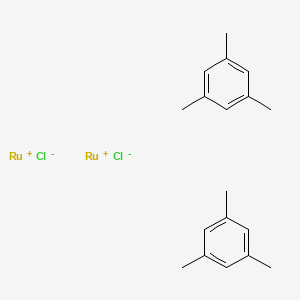
1,3-Dichloropropene-D4
描述
1,3-Dichloropropene-D4 is a deuterated form of 1,3-dichloropropene, an organochlorine compound with the molecular formula C3D4Cl2. It is a colorless liquid with a sweet smell and is primarily used in agriculture as a preplant fumigant and nematicide . The deuterated form is often used in scientific research for various analytical and synthetic applications.
作用机制
Target of Action
1,3-Dichloropropene-D4, an organochlorine compound, is primarily used in agriculture as a pesticide . Its primary targets are parasitic nematodes that infest the soil . These nematodes can cause significant damage to crops, and by targeting them, this compound helps to protect and improve crop yields .
Mode of Action
This compound interacts with its targets, the parasitic nematodes, by functioning as a fumigant . It is typically injected into the soil where it subsequently dissolves into the film of water that surrounds soil particles and which harbors the targeted nematodes . This interaction results in the death of the nematodes, thereby protecting the crops from infestation .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as a pesticide. It acts as a soil fumigant, affecting the living conditions of soil-borne pests like nematodes . One pathway degrades the chlorocarbon to acetaldehyde via chloroacrylic acid . The downstream effects of this include the death of the nematodes and the protection of crops from infestation .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After being applied to the soil, it dissolves into the water film surrounding soil particles . It is then metabolized by soil biota and lost via chemical hydrolysis in water and volatilization . These properties impact its bioavailability in the soil environment .
Result of Action
The primary result of the action of this compound is the death of parasitic nematodes in the soil . This leads to a decrease in crop infestation and damage, thereby improving crop yields . At a molecular level, it functions as a tumor promoter specifically through induction of a non-GSTP staining focal hepatocyte population .
生化分析
Biochemical Properties
1,3-Dichloropropene-D4 plays a significant role in biochemical reactions, particularly in its interaction with glutathione. The compound undergoes enzymatic conjugation with glutathione, facilitated by glutathione S-transferase, leading to the formation of mercapturic acids . This interaction is crucial for the detoxification process, as it helps in the elimination of the compound from the body. Additionally, this compound can interact with various proteins and enzymes, potentially altering their function and activity.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can induce cytotoxicity, leading to cell death in certain cell types. The compound influences cell signaling pathways, particularly those involved in oxidative stress and inflammation . It can also affect gene expression, leading to changes in the expression of genes related to detoxification and stress response. Furthermore, this compound can disrupt cellular metabolism by interfering with key metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to glutathione, forming a conjugate that is more easily excreted from the body . This binding interaction is facilitated by glutathione S-transferase. Additionally, this compound can inhibit or activate various enzymes, leading to changes in their activity and function. The compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and enzyme activity. In vitro and in vivo studies have shown that the compound can have both acute and chronic effects on cells and tissues.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a certain dose level must be reached before adverse effects occur. High doses of this compound can cause toxic effects, including liver and kidney damage, as well as respiratory distress.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to detoxification. The compound is metabolized through conjugation with glutathione, leading to the formation of mercapturic acids that are excreted in the urine . This process involves several enzymes, including glutathione S-transferase and other detoxification enzymes. The metabolism of this compound can affect metabolic flux and alter the levels of various metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . It can also accumulate in certain tissues, particularly those involved in detoxification, such as the liver and kidneys. The distribution of this compound can affect its overall activity and function within the body.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in detoxification and metabolism. The localization of this compound can affect its ability to exert its biochemical effects within cells.
准备方法
1,3-Dichloropropene-D4 can be synthesized through the deuteration of 1,3-dichloropropene. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) under specific reaction conditions. Industrial production methods typically involve the chlorination of propene to produce allyl chloride, which is then deuterated to form this compound .
化学反应分析
1,3-Dichloropropene-D4 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form products such as formyl chloride and chloroacetaldehyde.
Reduction: Can be reduced to form simpler hydrocarbons.
Substitution: Undergoes nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include ozone (O3) and hydroxyl radicals (OH).
科学研究应用
1,3-Dichloropropene-D4 is used in various scientific research applications:
Biology: Used in studies involving metabolic pathways and enzyme interactions.
Medicine: Employed in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Utilized in environmental analysis and synthetic intermediates for the production of other chemicals.
相似化合物的比较
1,3-Dichloropropene-D4 is similar to other organochlorine compounds such as:
1,2-Dichloropropane: Another chlorinated hydrocarbon used as a solvent and chemical intermediate.
1,3-Dichloropropene: The non-deuterated form used widely as a pesticide.
属性
IUPAC Name |
(E)-1,3-dichloro-1,2,3,3-tetradeuterioprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2/b2-1+/i1D,2D,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOORRWUZONOOLO-PAANGKQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(/[2H])\Cl)/C([2H])([2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202656-23-3 | |
| Record name | 202656-23-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1436097.png)



iodonium p-toluenesulfonate](/img/structure/B1436104.png)
![(2S)-2-[[(2S)-4-carboxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylpentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B1436105.png)
![[(Oxan-3-yl)methyl]hydrazine hydrochloride](/img/structure/B1436106.png)

![N-[(RS)-2-Carbamoyl-2-hydroxy-ethyl]-Val-Leu-anilide](/img/structure/B1436111.png)



![benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate;dihydrochloride](/img/structure/B1436117.png)

